molecular formula C17H16FN5O3 B2846128 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897614-83-4

2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2846128
CAS No.: 897614-83-4
M. Wt: 357.345
InChI Key: KXYGQQNLVUXULS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine, oxygen, and nitrogen atoms in the functional groups could result in a complex three-dimensional structure due to their electronegativity and the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The fluorophenoxy and methoxyphenyl groups are electron-rich and could potentially undergo electrophilic substitution reactions. The tetrazolylmethyl group might participate in reactions involving the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and the polarity of the molecule, affecting its solubility and reactivity .

Scientific Research Applications

Environmental Fate and Biodegradation

Compounds similar to 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide may be studied for their environmental fate, including their occurrence, degradation, and behavior in aquatic environments. For example, research on parabens, which are also used in various consumer products, has shown that they can persist in aquatic environments despite treatments that aim to eliminate them from wastewater. This persistence is due to continuous introduction into the environment through the use of paraben-based products, leading to their ubiquity in surface water and sediments (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are a significant area of research for the degradation of recalcitrant compounds in the environment, including pharmaceuticals. Studies have detailed the degradation pathways, by-products, and biotoxicity of various compounds undergoing AOPs, providing valuable insights into the removal strategies and the environmental impacts of these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacokinetic Properties and Therapeutic Efficacy

In the pharmaceutical context, research on the pharmacokinetic properties and therapeutic efficacy of compounds with antiandrogenic properties, such as flutamide, has been conducted to evaluate their effectiveness in treating conditions like advanced prostatic cancer. Such studies contribute to understanding the compound's mechanism of action, dosage, and potential for combination therapy (Brogden & Clissold, 1989).

Novel Mechanisms of Action in Analgesia

Exploring novel mechanisms of action for analgesia, research into compounds like acetaminophen and their metabolites provides insights into their analgesic effects beyond traditional cyclooxygenase inhibition. This includes the interaction with receptor pathways in the brain and spinal cord, offering potential avenues for pain management (Ohashi & Kohno, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets such as proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new materials or drugs .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-25-13-8-6-12(7-9-13)23-16(20-21-22-23)10-19-17(24)11-26-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGQQNLVUXULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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